1-(Naphthalene-1-carbonyl)-1,4-diazepane
Overview
Description
Naphthalene-1-carbonyl compounds are a class of organic compounds that contain a naphthalene ring (a type of polycyclic aromatic hydrocarbon) attached to a carbonyl group . They are used in various fields, including medicinal chemistry and materials science .
Molecular Structure Analysis
Naphthalene-1-carbonyl compounds have a naphthalene ring attached to a carbonyl group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis
Naphthalene-1-carbonyl compounds can participate in various chemical reactions, depending on their specific structure and the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene-1-carbonyl compounds can vary depending on their specific structure . These properties can include melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Derivatization Reagent in Analysis
1-(Naphthalene-1-carbonyl)-1,4-diazepane has been used as a derivatization reagent in the analysis of short-chained dodecyl alcohol ethoxylates and dodecyl alcohol . This application involves solid-phase extraction combined with dispersive liquid-liquid micro extraction method .
Fluorescent Labeling Reagent
This compound has been used as a fluorescent labeling reagent in the determination of T-2 and HT-2 toxins . This application involves the use of high-performance liquid chromatography (HPLC) with fluorescence detection .
Arndt-Eistert Synthesis
This compound has been used in the Arndt-Eistert synthesis . This synthesis involves the presence of trimethylsilyldiazomethane .
Preparation of 2-Ethyl-1-Pentyl-3-(1-Naphthoyl)Indole
This compound has been used in the preparation of 2-ethyl-1-pentyl-3-(1-naphthoyl)indole . This is a specific synthetic application of the compound .
Synthesis of JWH Derivatives
This compound plays a crucial role in the synthesis of JWH derivatives . JWH derivatives are a large family of synthetic cannabinoids .
Synthesis of Steroidal Alkaloids
This compound has found applications in the synthesis of steroidal alkaloids . Steroidal alkaloids are a class of alkaloids featuring a steroidal nucleus .
Synthesis of Anti-Inflammatory Drug Indomethacin
This compound has been used in the synthesis of the anti-inflammatory drug indomethacin . Indomethacin is a nonsteroidal anti-inflammatory drug commonly used to reduce fever, pain, stiffness, and swelling .
Synthesis of Anesthetic Ketamine
This compound has been used in the synthesis of the anesthetic ketamine . Ketamine is a medication primarily used for starting and maintaining anesthesia .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-diazepan-1-yl(naphthalen-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-11-4-9-17-10-12-18)15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,17H,4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZOEIYGROZLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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